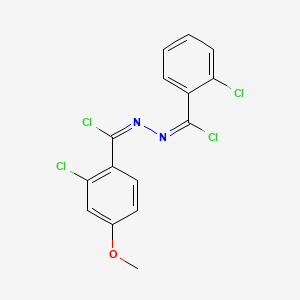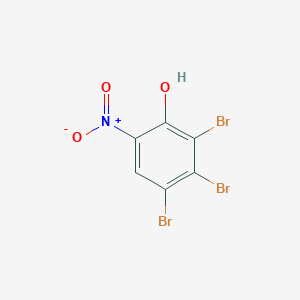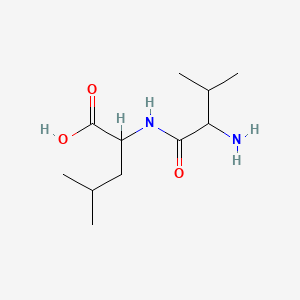
d,l-Valyl-d,l-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d,l-Valyl-d,l-leucine: is a dipeptide composed of the amino acids valine and leucine It is a racemic mixture, meaning it contains equal amounts of both the d- and l- enantiomers of valyl-leucine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d,l-valyl-d,l-leucine typically involves the coupling of valine and leucine. One common method is the use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF). The reaction is carried out under mild conditions, usually at room temperature, to form the dipeptide bond between the amino acids.
Industrial Production Methods: Industrial production of this compound can involve microbial fermentation processes. Microbial preparation methods are advantageous due to their high stereoselectivity and environmentally friendly conditions. For example, microbial stereoselective hydrolysis of N-acyl-dl-valine by d-aminoacylase can be used to produce d-valine, which can then be coupled with leucine to form the dipeptide .
Chemical Reactions Analysis
Types of Reactions: d,l-Valyl-d,l-leucine can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the amino acids.
Substitution: Substitution reactions can occur at the amino or carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are common.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield amino alcohols.
Scientific Research Applications
Chemistry: d,l-Valyl-d,l-leucine is used in studies related to peptide synthesis and structure-activity relationships. It serves as a model compound for understanding peptide bond formation and stability.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It can also be used in the development of peptide-based drugs.
Medicine: this compound has potential applications in the development of therapeutic agents. It can be used as a building block for designing peptide-based drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of d,l-valyl-d,l-leucine involves its interaction with specific molecular targets, such as enzymes and receptors. The dipeptide can bind to these targets and modulate their activity. For example, it can inhibit or activate enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
- d,l-Leucyl-d,l-leucine
- d,l-Valyl-d,l-valine
- d,l-Leucylglycine
- Glycyl-d,l-leucine
Comparison: d,l-Valyl-d,l-leucine is unique due to its specific combination of valine and leucine residues. This combination imparts distinct physicochemical properties and biological activities compared to other similar dipeptides. For instance, the presence of valine and leucine can influence the hydrophobicity and stability of the dipeptide, making it suitable for specific applications in drug design and material science .
Properties
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(11(15)16)13-10(14)9(12)7(3)4/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTHZFGSVQBHBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22906-55-4 |
Source


|
| Record name | NSC524459 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
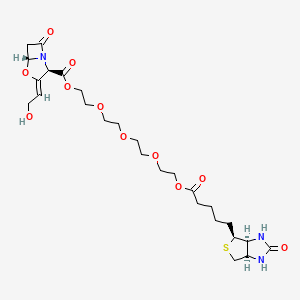



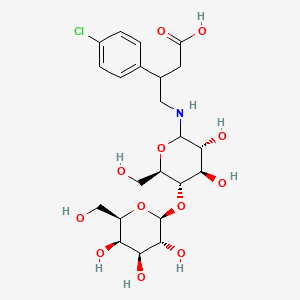


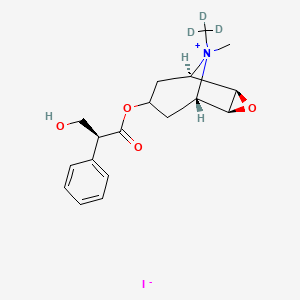
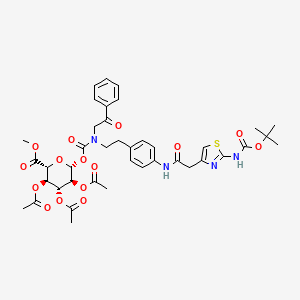

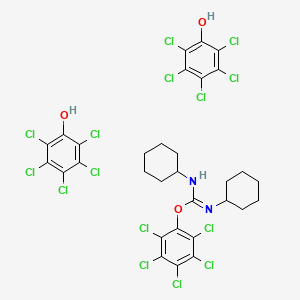
![6-Bromo-3-[(3-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13864362.png)
